5,6,7,8-tetrahydro-1,8-Naphthyridine-2-butanol
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Overview
Description
5,6,7,8-Tetrahydro-1,8-Naphthyridine-2-butanol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core fused with a butanol side chain. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in various fields such as medicinal chemistry, materials science, and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,8-Naphthyridine-2-butanol can be achieved through several methods. One common approach involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols followed by Chichibabin cyclizations . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production of this compound often relies on atom-economical protocols and eco-friendly methods. The use of multicomponent reactions (MCR) has been actively pursued to develop novel and efficient synthetic routes. These methods not only improve the yield but also reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,8-Naphthyridine-2-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted naphthyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .
Scientific Research Applications
5,6,7,8-Tetrahydro-1,8-Naphthyridine-2-butanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,8-Naphthyridine-2-butanol involves its interaction with specific molecular targets and pathways. It acts by inhibiting bacterial enzymes, thereby preventing bacterial growth and proliferation. In cancer cells, it induces apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Known for its biological activities and used in medicinal chemistry.
1,6-Naphthyridine: Exhibits anticancer and antimicrobial properties.
1,7-Naphthyridine: Used in the synthesis of various pharmacologically active compounds.
Uniqueness
5,6,7,8-Tetrahydro-1,8-Naphthyridine-2-butanol stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its wide range of biological activities make it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
714569-64-9 |
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Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-ol |
InChI |
InChI=1S/C12H18N2O/c15-9-2-1-5-11-7-6-10-4-3-8-13-12(10)14-11/h6-7,15H,1-5,8-9H2,(H,13,14) |
InChI Key |
MTLNUCHJTJRGOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCCCO |
Origin of Product |
United States |
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